Succinyl(carbadethia)-coenzyme A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

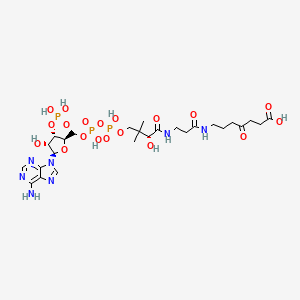

Succinyl(carbadethia)-coenzyme A, also known as this compound, is a useful research compound. Its molecular formula is C26H42N7O19P3 and its molecular weight is 849.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Role and Mechanism of Action

Succinyl(carbadethia)-coenzyme A acts as a substrate for methylmalonyl-CoA mutase, an enzyme crucial in the metabolism of branched-chain amino acids and odd-chain fatty acids. The compound facilitates the generation of cob(II)alamin, a form of vitamin B12, which is essential for various enzymatic reactions in cellular metabolism.

Key Findings:

- When mixed with recombinant methylmalonyl-CoA mutase, this compound leads to significant changes in the UV/visible absorption spectrum, indicating its effective binding and interaction with the enzyme .

- The compound has been shown to produce a complex electron paramagnetic resonance (EPR) spectrum, confirming its role in enzyme catalysis .

Applications in Metabolic Studies

Research involving this compound has provided insights into metabolic pathways and enzyme kinetics. The compound's ability to mimic natural substrates allows researchers to study enzyme mechanisms and the effects of various inhibitors.

Case Study: Enzyme Kinetics

In a study measuring the catalytic efficiency of malyl-CoA hydrolysis by CLYBL (a malyl-CoA thioesterase), this compound was utilized to compare reaction rates and substrate affinities. The results indicated that CLYBL displayed significantly higher efficiency with malyl-CoA compared to other acyl-CoA esters, underscoring the importance of this compound in understanding enzyme specificity and function .

Potential Therapeutic Implications

The implications of this compound extend into therapeutic research, particularly in metabolic disorders related to vitamin B12 deficiency and related enzymatic dysfunctions.

Research Insights:

- Studies have shown that deficiencies in enzymes like methylmalonyl-CoA mutase can lead to severe metabolic disorders. This compound can potentially serve as a therapeutic agent or a research tool to develop treatments for conditions such as methylmalonic acidemia .

- The ability of this compound to influence the activity of key enzymes positions it as a candidate for further exploration in drug development aimed at metabolic regulation .

Data Tables

The following table summarizes key experimental findings related to this compound:

Analyse Des Réactions Chimiques

Enzymatic Interaction with Methylmalonyl-CoA Mutase

SCD-CoA serves as a substrate analogue for MCM, an AdoCbl-dependent enzyme that catalyzes the reversible isomerization of methylmalonyl-CoA to succinyl-CoA . Key reaction insights:

-

Substrate Binding : SCD-CoA binds to MCM, triggering a rapid conformational change that generates cob(II)alamin, a Co(II) intermediate, as observed via UV/visible spectroscopy (absorption peak at 467 nm ) .

-

Radical Generation : Unlike natural substrates, SCD-CoA induces a stronger electron paramagnetic resonance (EPR) signal, indicative of stabilized radical intermediates during catalysis .

Mechanistic Role in Radical Rearrangement

The reaction proceeds via a radical-based mechanism:

-

Homolytic Cleavage : AdoCbl’s Co–C bond breaks upon substrate binding, forming a 5'-deoxyadenosyl radical and cob(II)alamin .

-

Radical Transfer : The deoxyadenosyl radical abstracts a hydrogen atom from the substrate, initiating a 1,2-skeletal rearrangement.

-

Intermediate Stabilization : SCD-CoA’s thioether linkage (replacing the natural thioester) alters electron distribution, enhancing cob(II)alamin stability and radical detection .

Table 1: Comparative Analysis of SCD-CoA vs. Natural Substrates

| Parameter | SCD-CoA | Natural Succinyl-CoA |

|---|---|---|

| UV/Vis Absorption | 467 nm (cob(II)alamin spectrum) | Minor spectral changes |

| EPR Signal Intensity | Strong, well-defined | Weak, complex multiplet |

| Cobalt Oxidation State | Co(II) confirmed by XAS | Co(III) dominant |

| Reaction Rate | Slower radical interconversion | Faster turnover |

Spectroscopic and Structural Evidence

-

X-ray Absorption Spectroscopy (XAS) : Cobalt K-edge studies confirmed that SCD-CoA binding shifts the cofactor to a cob(II)alamin-like state, aligning with radical intermediate formation .

-

EPR Studies : Hyperfine splitting patterns in EPR spectra revealed unique radical species stabilized by SCD-CoA, absent in reactions with natural substrates .

Synthetic Utility

SCD-CoA is synthesized via a simplified procedure involving:

-

Thioether Formation : Substitution of succinyl-CoA’s thioester with a carbadethia (C–S–C) linkage .

-

Purification : Chromatographic isolation yields a stable analogue for enzymatic assays .

Key Research Findings

-

SCD-CoA’s unique reactivity provides direct evidence for cob(II)alamin as a catalytic intermediate in MCM .

-

The analogue’s slower reaction kinetics facilitate detailed spectroscopic characterization of radical intermediates .

-

Comparative studies underscore the critical role of substrate electronic structure in modulating cofactor redox states .

This synthetic tool continues to advance understanding of radical enzymology, particularly in B12-dependent metabolic pathways.

Propriétés

Formule moléculaire |

C26H42N7O19P3 |

|---|---|

Poids moléculaire |

849.6 g/mol |

Nom IUPAC |

7-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]-4-oxoheptanoic acid |

InChI |

InChI=1S/C26H42N7O19P3/c1-26(2,21(39)24(40)29-9-7-16(35)28-8-3-4-14(34)5-6-17(36)37)11-49-55(46,47)52-54(44,45)48-10-15-20(51-53(41,42)43)19(38)25(50-15)33-13-32-18-22(27)30-12-31-23(18)33/h12-13,15,19-21,25,38-39H,3-11H2,1-2H3,(H,28,35)(H,29,40)(H,36,37)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t15-,19-,20-,21+,25-/m1/s1 |

Clé InChI |

WPCFLGXXWJIJOV-ZMHDXICWSA-N |

SMILES isomérique |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCCC(=O)CCC(=O)O)O |

SMILES canonique |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCCC(=O)CCC(=O)O)O |

Synonymes |

succinyl(carbadethia)-CoA succinyl(carbadethia)-coenzyme A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.